molecular formula C20H25ClN2O2 B12911463 4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-46-6

4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one

Cat. No.: B12911463
CAS No.: 88094-46-6
M. Wt: 360.9 g/mol
InChI Key: ZOWBKHHUXDYKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its complex structure, which includes a chloro group, a cyclohexylbenzyl ether moiety, and a propyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexylbenzyl Ether Moiety: This step involves the reaction of the pyridazinone intermediate with 4-cyclohexylbenzyl alcohol in the presence of a suitable base like potassium carbonate.

    Addition of the Propyl Group: The final step involves alkylation using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride as a base with nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-hexene
  • 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one
  • 4-Chloro-5-((4-phenylbenzyl)oxy)-2-propylpyridazin-3(2H)-one

Uniqueness

4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is unique due to its specific structural features, such as the cyclohexylbenzyl ether moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88094-46-6

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

4-chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3-one

InChI

InChI=1S/C20H25ClN2O2/c1-2-12-23-20(24)19(21)18(13-22-23)25-14-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h8-11,13,16H,2-7,12,14H2,1H3

InChI Key

ZOWBKHHUXDYKOF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C3CCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.